1-Bromo-2-chloro-4-ethynylbenzene
Overview
Description
1-Bromo-2-chloro-4-ethynylbenzene is an organic compound with the molecular formula C8H4BrCl. It is characterized by the presence of a bromine atom, a chlorine atom, and an ethynyl group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-ethynylbenzene. The process typically starts with the bromination of 4-ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar halogenation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The industrial methods also focus on minimizing by-products and maximizing the efficiency of the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts and copper(I) iodide in the presence of a base like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The reactions of this compound typically yield products such as substituted benzene derivatives, coupled aromatic compounds, and various oxidized or reduced forms of the original molecule.
Scientific Research Applications
1-Bromo-2-chloro-4-ethynylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-bromo-2-chloro-4-ethynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the ethynyl group forms new carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-ethynylbenzene can be compared with other halogenated ethynylbenzenes, such as:
1-Bromo-4-ethynylbenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-4-ethynylbenzene:
1-Bromo-2-iodo-4-ethynylbenzene: Contains an iodine atom instead of chlorine, resulting in different reactivity patterns.
The uniqueness of this compound lies in its combination of bromine, chlorine, and ethynyl groups, which provide a versatile platform for various chemical transformations and applications.
Biological Activity
1-Bromo-2-chloro-4-ethynylbenzene is an organic compound that belongs to the family of halogenated aromatic compounds. Its structure includes a bromine atom, a chlorine atom, and an ethynyl group attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its unique biological activities and potential applications.
Structural Formula
The molecular formula for this compound is . The compound features a bromine atom at the 1-position, a chlorine atom at the 2-position, and an ethynyl group at the 4-position on the benzene ring.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 221.48 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Log P (octanol-water) | 3.75 |
Pharmacological Profile
This compound exhibits several biological activities that make it a compound of interest in pharmacology:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and efficacy, making it relevant in drug-drug interaction studies .
- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is crucial for developing central nervous system (CNS) drugs .
- P-glycoprotein Substrate : Interestingly, it is not a substrate for P-glycoprotein (P-gp), which is a significant factor in determining the bioavailability of many therapeutic agents .
Study on Anticancer Activity
A recent study investigated the anticancer potential of halogenated ethynylbenzenes, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Synthesis and Derivatives
Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the ethynyl group have been shown to improve selectivity and potency against specific molecular targets in cancer cells .
Properties
IUPAC Name |
1-bromo-2-chloro-4-ethynylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUQDPOZXACHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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